3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine
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Overview
Description
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is an organic compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the bromine atom can result in the formation of azides or other substituted derivatives.
Scientific Research Applications
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpropanamines with different substituents, such as:
- 3-(2-Chloro-4-(trifluoromethyl)phenyl)propan-1-amine
- 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
- 3-(2-Bromo-4-(methyl)phenyl)propan-1-amine
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11BrF3N |
---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H11BrF3N/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6H,1-2,5,15H2 |
InChI Key |
SWODOTXRUVFCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCCN |
Origin of Product |
United States |
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